molecular formula C45H43BF4N2 B1440894 1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate CAS No. 913627-83-5

1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate

Cat. No. B1440894
M. Wt: 698.6 g/mol
InChI Key: KSOALGXQURBVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate is a useful research compound. Its molecular formula is C45H43BF4N2 and its molecular weight is 698.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic and Photodetector Applications

  • Heptamethine Salts in Photovoltaics : Heptamethine salts, including compounds structurally similar to the specified chemical, demonstrate potential in photovoltaic and photodetector applications. These compounds can absorb deep near-infrared (NIR) wavelengths and enhance the photoresponse and open-circuit voltages in optoelectronic devices (Young et al., 2016).

Dye-Sensitized Solar Cells

  • Cyanine Dyes for Improved Photoelectric Conversion : Research shows that cyanine dyes, related to the specified compound, can improve the photoelectric conversion efficiency in dye-sensitized solar cells. Co-sensitization with these dyes leads to higher power conversion efficiencies (Wu et al., 2009).

Singlet Oxygen Quenching

  • Cyanine Dyes as Singlet Oxygen Quenchers : Certain cyanine dyes, structurally similar to the specified compound, exhibit efficient singlet oxygen quenching properties. This suggests their potential application in biological systems and in the development of biological singlet-oxygen quenchers (Kanofsky & Sima, 2000).

Cancer Detection and Optical Imaging

  • Near-Infrared Dyes in Cancer Detection : Water-soluble near-infrared dyes related to the specified compound have shown promise in cancer detection using optical imaging. These dyes, with enhanced quantum yield and stability, can be utilized for developing molecular-based beacons for cancer detection (Pham et al., 2005).

properties

IUPAC Name

1-butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H43N2.BF4/c1-3-5-30-46-39(37-20-10-16-33-18-12-22-41(46)44(33)37)28-26-35-24-25-36(43(35)32-14-8-7-9-15-32)27-29-40-38-21-11-17-34-19-13-23-42(45(34)38)47(40)31-6-4-2;2-1(3,4)5/h7-23,26-29H,3-6,24-25,30-31H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOALGXQURBVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H43BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723295
Record name 1-Butyl-2-(2-{3-[2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate

CAS RN

913627-83-5
Record name 1-Butyl-2-(2-{3-[2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[cd]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[cd]indolium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate
Reactant of Route 2
1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate
Reactant of Route 3
1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate
Reactant of Route 4
1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate
Reactant of Route 5
1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate
Reactant of Route 6
1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate

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